

An In-depth Technical Guide to BMS-204352: A KCa1.1 Channel Opener

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Compound of Interest		
Compound Name:	Bms 204352	
Cat. No.:	B1672837	Get Quote

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Abstract

BMS-204352, also known as MaxiPost, is a synthetic fluoro-oxindole derivative that has been extensively studied for its potent activity as an opener of the large-conductance calcium-activated potassium (KCa1.1 or BK) channels. It also exhibits modulatory effects on voltage-gated potassium channels of the KCNQ family. Developed by Bristol-Myers Squibb, BMS-204352 was primarily investigated as a neuroprotective agent for the treatment of acute ischemic stroke. Its mechanism of action involves hyperpolarizing neuronal cell membranes, thereby reducing excitotoxicity and offering a potential therapeutic window in cerebrovascular accidents. Despite promising preclinical data, BMS-204352 did not demonstrate superior efficacy over placebo in Phase III clinical trials for stroke. This technical guide provides a comprehensive overview of the core scientific and technical data related to BMS-204352, focusing on its function as a KCa1.1 channel opener. It includes quantitative data on its potency and efficacy, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: KCa1.1 Channel Activation

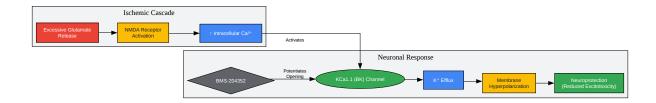
BMS-204352 is a potent and effective opener of two main subtypes of neuronal potassium channels: the calcium-activated, big-conductance potassium (KCa) channels and the voltage-dependent, non-inactivating potassium channels known as KCNQ channels.[1][2] In the context



of ischemic stroke, the primary therapeutic rationale for BMS-204352 centers on its ability to open KCa1.1 channels.

During an ischemic event, excessive release of excitatory amino acids leads to neuronal hyperexcitability and a pathological increase in intracellular calcium (Ca²+) levels.[1][2] KCa1.1 channels, when activated, allow the efflux of potassium ions (K+) from the neuron. This efflux hyperpolarizes the cell membrane, making it less likely to fire action potentials. By opening these channels, BMS-204352 enhances this natural neuroprotective mechanism, counteracting the damaging effects of excitotoxicity.[1][2] The activation of KCa1.1 channels by BMS-204352 is dependent on both calcium concentration and voltage.[3]

Below is a diagram illustrating the signaling pathway of KCa1.1 channel activation and the proposed mechanism of action for BMS-204352 in a neuron under ischemic conditions.



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BMS-204352 mechanism of action in ischemic stroke.

Quantitative Data

The following tables summarize the key quantitative data for BMS-204352 from preclinical and clinical studies.

Table 1: In Vitro Potency of BMS-204352



Channel Target	Cell Type	Method	Parameter	Value	Reference
KCa1.1 (maxi-K)	HEK293	Outside-out patch clamp	EC50	392 nM (at -48.4 mV)	[4][5]
KCNQ4	HEK293	Whole-cell patch clamp	EC50	2.4 μM (at -30 mV)	[6]
KCNQ5	Not Specified	Not Specified	EC ₅₀	2.4 μΜ	[4]

Table 2: In Vivo Efficacy of BMS-204352 in Rat Stroke Models

Animal Model	Dosing Regimen (i.v.)	Outcome	Result	Reference
Spontaneously Hypertensive Rats (Permanent MCAO)	0.3 mg/kg (2h post-occlusion)	Cortical Infarct Volume	Significant reduction	[1][2]
Normotensive Wistar Rats (Permanent MCAO)	1 μg/kg to 1 mg/kg	Cortical Infarct Volume	Significant reduction	[1][2]
Anesthetized Rats	0.005 to 1 mg/kg	Population Excitatory Postsynaptic Potentials (pEPSPs)	Decrease	[3]

Table 3: Pharmacokinetic Parameters of BMS-204352 in Rats (Intra-arterial Administration)



Dose	Gender	C _{max} Ratio (vs. 0.4 mg/kg)	AUC Ratio (vs. 0.4 mg/kg)	CLT (ml/h/kg)	V _{ss} (ml/kg)	T ₁ / ₂ (h)
0.4 mg/kg	Male	1	1	879 - 3242	3621 - 8933	2.08 - 4.70
2.0 mg/kg	Male	7	6	11	11	ıı
5.0 mg/kg	Male	18	20	п	п	11
10.0 mg/kg	Male	31	42	п	п	п
0.4 mg/kg	Female	1	1	п	п	п
2.0 mg/kg	Female	7	12	п	п	п
5.0 mg/kg	Female	22	29	п	п	п
10.0 mg/kg	Female	51	77	п	п	п

Data adapted from Krishna et al., 2002.

Table 4: Human Clinical Trial Dosing

Phase	Patient Population	Dosing Regimen (i.v.)	Outcome	Reference
Phase II	Acute Stroke	0.1 - 2 mg/kg (within 48h of onset)	Well-tolerated	[1][2]
Healthy Volunteers	Single and multiple doses	0.001 - 0.2 mg/kg	Safe and well- tolerated	[1][2]

Experimental Protocols Electrophysiological Recording of KCa1.1 Channel Activity

Foundational & Exploratory





The effects of BMS-204352 on KCa1.1 channels were primarily assessed using patch-clamp electrophysiology on cells heterologously expressing the channel.

Objective: To determine the potency and efficacy of BMS-204352 in activating KCa1.1 channels.

Methodology: Outside-Out Patch Clamp on HEK293 Cells

- Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions and transfected with cDNA encoding the human KCa1.1 alpha subunit.
- Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 M Ω when filled with intracellular solution.

Solutions:

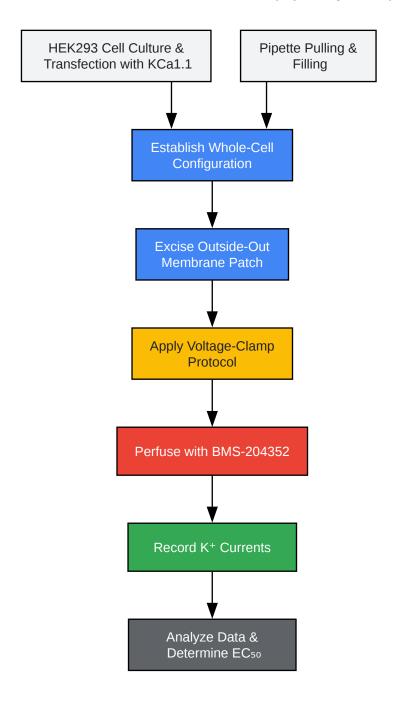
- Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA, pH adjusted to 7.2 with KOH.
- Extracellular (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, pH adjusted to 7.2 with KOH. Symmetrical K⁺ is used to set the reversal potential to 0 mV.

Recording:

- Establish a whole-cell configuration.
- Slowly pull the pipette away from the cell to form an outside-out patch of membrane containing the KCa1.1 channels.
- Hold the membrane potential at a negative value (e.g., -50 mV) and apply depolarizing voltage steps to elicit channel opening.
- Perfuse the patch with the bath solution containing various concentrations of BMS-204352.
- Data Analysis: Measure the increase in K⁺ current in the presence of BMS-204352 compared to baseline. Plot concentration-response curves to determine the EC₅₀.



The following diagram outlines the workflow for this electrophysiological experiment.



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Workflow for electrophysiological characterization.

In Vivo Model of Acute Focal Stroke

The neuroprotective effects of BMS-204352 were evaluated in a rat model of middle cerebral artery occlusion (MCAO).



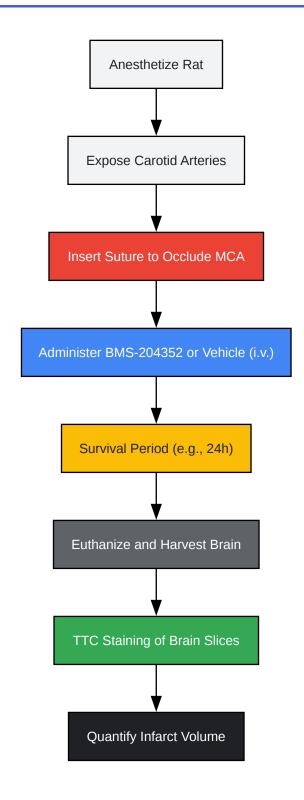
Objective: To assess the ability of BMS-204352 to reduce infarct volume following an induced stroke.

Methodology: Middle Cerebral Artery Occlusion (MCAO) in Rats

- Animal Preparation: Anesthetize male Wistar or spontaneously hypertensive rats. Monitor and maintain body temperature at 37°C.
- Surgical Procedure:
 - Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the distal ECA.
 - Insert a nylon monofilament suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
- Occlusion and Reperfusion: For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion.
- Drug Administration: Administer BMS-204352 or vehicle intravenously at a specified time point post-occlusion (e.g., 2 hours).
- Outcome Assessment:
 - After a survival period (e.g., 24 hours), euthanize the animal and harvest the brain.
 - Slice the brain into coronal sections.
 - Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).
 - Quantify the infarct volume using image analysis software.

The logical flow of the MCAO experiment is depicted below.





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Experimental workflow for the MCAO stroke model.

Structure-Activity Relationships



Systematic structure-activity relationship (SAR) studies on BMS-204352 and its analogs have been conducted to understand the chemical features essential for KCa1.1 channel opening activity. While detailed proprietary data from Bristol-Myers Squibb is not fully public, the core structure of the fluoro-oxindole is critical. The S-(+)-enantiomer of BMS-204352 is the more active form. Modifications to the phenyl ring and the oxindole core can significantly impact potency and selectivity.

Conclusion

BMS-204352 is a potent opener of KCa1.1 channels with well-documented neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action, centered on reducing neuronal hyperexcitability, is a sound therapeutic strategy. The data presented in this guide, including its in vitro potency, in vivo efficacy, and pharmacokinetic profile, provide a solid foundation for understanding its pharmacological properties. Although it did not meet its primary endpoint in large-scale clinical trials for stroke, the excellent safety profile of BMS-204352 and its clear mechanism of action make it a valuable tool for research into the role of KCa1.1 channels in various physiological and pathological processes. Furthermore, it remains a candidate for repurposing in other indications characterized by neuronal hyperexcitability.

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